molecular formula C19H24N6 B6442032 4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549020-78-0

4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6442032
CAS No.: 2549020-78-0
M. Wt: 336.4 g/mol
InChI Key: PPTHPUKRKOQWPH-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclobutyl group at position 4, a cyclopropyl group at position 2, and a 4-(pyrimidin-2-yl)piperazinyl moiety at position 5. The cyclopropane and cyclobutane rings contribute steric bulk and conformational rigidity, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

4-cyclobutyl-2-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-3-14(4-1)16-13-17(23-18(22-16)15-5-6-15)24-9-11-25(12-10-24)19-20-7-2-8-21-19/h2,7-8,13-15H,1,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTHPUKRKOQWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclobutyl and cyclopropyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the piperazinyl group: This step involves the nucleophilic substitution reaction of a piperazine derivative with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidine derivatives with nitrogen-containing heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Structural Differences Potential Implications References
4-Cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine Pyrimidine - 4-Cyclobutyl
- 2-Cyclopropyl
- 6-4-(Pyrimidin-2-yl)piperazinyl
Unique combination of cyclobutyl, cyclopropyl, and piperazine-pyrimidine substituents. Enhanced rigidity and lipophilicity; potential for selective receptor interactions.
2,2'-(Piperazine-1,4-diyl)dipyrimidine (Imp. G(EP)) Pyrimidine ×2 - Two pyrimidine rings connected via piperazine Lacks cyclobutyl/cyclopropyl groups; symmetrical structure. Reduced steric hindrance; may exhibit different solubility and binding kinetics.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - 4-Methyl
- 6-Piperidinyl
Piperidine (6-membered, one N) vs. piperazine (6-membered, two Ns); simpler substituents. Lower basicity compared to piperazine derivatives; altered pharmacokinetic properties.
EU Patent Compounds (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl) derivatives) Pyrido[1,2-a]pyrimidin-4-one - Benzodioxolyl at position 2
- Piperazinyl at position 7
Pyrido-pyrimidinone core vs. pyrimidine; fused ring system introduces planar rigidity. Possible differences in target selectivity (e.g., kinase vs. GPCR targets).
Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo-pyrimidine - Pyrazole fused to pyrimidine
- Varied substituents (e.g., hydrazine, tolyl)
Bicyclic fused system vs. monocyclic pyrimidine; distinct electronic properties. Broader π-π stacking potential; possible applications in antiviral or anticancer research.

Key Observations:

Substituent Effects: The cyclopropyl and cyclobutyl groups in the target compound confer steric rigidity and lipophilicity, which may improve membrane permeability and metabolic stability compared to analogues with linear alkyl chains (e.g., butyl-linked impurities in ). Piperazine vs.

Core Structure Variations: Pyrido-pyrimidinones (e.g., EU Patent compounds) feature a fused bicyclic system, which may enhance planar stacking interactions but reduce conformational flexibility compared to the monocyclic pyrimidine core of the target compound .

Biological Relevance :

  • Piperazine-pyrimidine motifs are common in kinase inhibitors and neurotransmitter receptor ligands (e.g., serotonin/dopamine receptors). The target compound’s substituents may fine-tune selectivity for such targets.
  • Cyclopropane/cyclobutane rings are increasingly used in drug design to replace metabolically labile groups (e.g., tert-butyl), as seen in FDA-approved drugs like fostemsavir .

Biological Activity

The compound 4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for the compound is C19H24N6C_{19}H_{24}N_{6}, with a molecular weight of approximately 336.44 g/mol. The structure includes a cyclobutyl group, a cyclopropyl group, and a piperazine moiety linked to a pyrimidine ring, which are known to influence the biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.01 µM to 3.34 µM .
  • Antimicrobial Properties : Pyrimidine derivatives have also been evaluated for their antimicrobial activity. In vitro studies revealed that certain derivatives exhibited good antibacterial and antifungal activities against pathogens like E. coli and S. aureus at varying concentrations .
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties of pyrimidine derivatives in models of neurodegenerative diseases. For example, compounds have been screened for anti-Alzheimer's activity, showing promise in inhibiting acetylcholinesterase (AChE) activity .

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The piperazine moiety may facilitate binding to various receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial metabolism, contributing to its anticancer and antimicrobial effects.

Anticancer Activity Case Study

A recent study evaluated a series of pyrimidine derivatives against several cancer cell lines using the MTT assay. Compound 12 , structurally related to our target compound, showed significant antitumor activity with an IC50 value of 0.09 µM against MCF-7 cells, indicating high potency compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity Case Study

In another study focusing on antimicrobial properties, derivatives were tested against seven microbial strains. One derivative demonstrated an MIC value of 32 µg/mL against E. faecalis, suggesting potential utility in treating infections caused by resistant strains .

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